molecular formula C9H12O3 B2769070 2-(3-Oxobutyl)cyclopentane-1,3-dione CAS No. 55790-67-5

2-(3-Oxobutyl)cyclopentane-1,3-dione

Cat. No.: B2769070
CAS No.: 55790-67-5
M. Wt: 168.192
InChI Key: XRLGHWYZNGYZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxobutyl)cyclopentane-1,3-dione is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclopentane-1,3-dione, where a 3-oxobutyl group is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxobutyl)cyclopentane-1,3-dione typically involves the reaction of cyclopentane-1,3-dione with a suitable 3-oxobutyl precursor under controlled conditions. One common method involves the use of a Grignard reagent, where the 3-oxobutyl group is introduced via a nucleophilic addition reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxobutyl)cyclopentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Oxobutyl)cyclopentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Oxobutyl)cyclopentane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include key metabolic or signaling processes, which can be studied to understand the compound’s effects at a molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione
  • 2-Methyl-2-(3-oxobutyl)cyclohexane-1,3-dione
  • 2-(3-Oxobutyl)cyclohexane-1,3-dione

Uniqueness

2-(3-Oxobutyl)cyclopentane-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-(3-oxobutyl)cyclopentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(10)2-3-7-8(11)4-5-9(7)12/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLGHWYZNGYZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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